Enzymatic Substrate Affinity: Direct Kinetic Comparison of Scytalone vs. Vermelone for Scytalone Dehydratase
In side-by-side kinetic assays using recombinant scytalone dehydratase (SD) from Pyricularia oryzae, scytalone and vermelone exhibit distinct substrate affinities. The Michaelis constant (Km) for scytalone is 33 μM, while vermelone displays a slightly lower Km of 31 μM [1]. This 2 μM difference, although modest in absolute terms, reflects a measurable variation in enzyme-substrate recognition that can be exploited in competitive inhibition studies or when designing mutant enzyme assays. The catalytic efficiency (kcat/Km) further diverges between these two physiological substrates, with vermelone often showing higher turnover numbers due to its different structural constraints within the active site [2].
| Evidence Dimension | Enzyme-substrate binding affinity (Km) |
|---|---|
| Target Compound Data | 33 μM (scytalone) |
| Comparator Or Baseline | 31 μM (vermelone) |
| Quantified Difference | ΔKm = 2 μM; scytalone has 6.5% higher Km than vermelone |
| Conditions | In vitro kinetic assay with recombinant scytalone dehydratase from Pyricularia oryzae, pH and temperature not specified in this dataset. |
Why This Matters
This direct kinetic comparison enables researchers to select the appropriate substrate for enzymatic assays based on the required sensitivity window; scytalone's marginally higher Km may provide a broader dynamic range for detecting weak inhibitors in high-throughput screens.
- [1] UniProt Consortium. UniProtKB - P56221 (SCYD_PYRO7). Scytalone dehydratase from Pyricularia oryzae (strain 70-15). View Source
- [2] Basarab GS, et al. Catalytic mechanism of scytalone dehydratase: site-directed mutagenisis, kinetic isotope effects, and alternate substrates. Biochemistry. 1999;38(19):6012-6024. View Source
